molecular formula C15H14N2 B1586505 3-Anilinoacrolein anil CAS No. 4485-89-6

3-Anilinoacrolein anil

Cat. No. B1586505
CAS RN: 4485-89-6
M. Wt: 222.28 g/mol
InChI Key: ZFYNTCNECVPHDZ-RMPAWCBFSA-N
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Description

3-Anilinoacrolein anil is a chemical compound that has been extensively researched due to its potential applications in various fields of science. It is a derivative of aniline and acrolein, which are both widely used in the chemical industry. The compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Optical Properties

A study by Nys & Dormael (2010) demonstrated a method for synthesizing β-anilinoacrolein anil-bases with both nucleophilic and electrophilic substituents. This process involved acid-catalyzed condensation and chromatographic filtration. The research explored the unique optical properties of these substances, particularly their absorption data in neutral and acid mediums.

Luminescence and Magnetic Properties

Research by Maniaki et al. (2018) on lanthanide(iii)/anil complexes revealed insights into luminescence and magnetic relaxation properties. They discovered that these complexes, derived from anils, exhibited unique electrochemical and luminescent behaviors, which could have implications for materials science and photonics.

Nonlinear Optical Properties

A study on the nonlinear optical (NLO) properties of anil molecules by Sliwa et al. (2005) revealed that anils exhibit photochromism in the crystalline state and change color upon UV irradiation. This property makes them potential candidates for reversible molecular switches in NLO applications.

Antimicrobial Properties

Research on anilinouracils, which are structurally related to anilinoacrolein anils, has shown potent inhibition of Gram-positive bacterial DNA polymerase III, as found in studies by Zhi et al. (2003) and Butler et al. (2007). These findings indicate potential applications in developing novel antibacterial agents.

Dyes and Photophysics

The role of anil compounds in dyes techniques was explored by Abuamer et al. (2014). Anils, being Schiff bases derived from aniline, exhibit properties suitable for use in dye synthesis, particularly in coordination with metal ions, which can enhance the dyeing process.

Electric Properties and Molecular Conformation

A study by Avramopoulos et al. (2006) used 3-aminoacroleine as a model to understand the impact of molecular conformation on electric properties. They found that the molecular conformation significantly influences the dipole moment, dipole polarizability, and hyperpolarizability.

properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H/b12-7+,17-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYNTCNECVPHDZ-RMPAWCBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892075
Record name [N(E)]-N-[(2E)-3-(Phenylamino)-2-propen-1-ylidene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Phenylamino)allylidene)aniline

CAS RN

4485-89-6, 58467-92-8
Record name NSC84845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84845
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Record name [N(E)]-N-[(2E)-3-(Phenylamino)-2-propen-1-ylidene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(PHENYLIMINO)PROPENYL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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